1,4-Naphthalenedimethanol

Übersicht

Beschreibung

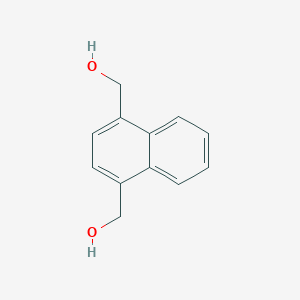

1,4-Naphthalenedimethanol is a chemical compound with the molecular formula C12H12O2 . It has a molecular weight of 188.22 g/mol .

Molecular Structure Analysis

The molecular structure of 1,4-Naphthalenedimethanol is represented by the canonical SMILES string C1=CC=C2C(=CC=C(C2=C1)CO)CO . The InChI representation is InChI=1S/C12H12O2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6,13-14H,7-8H2 .

Physical And Chemical Properties Analysis

1,4-Naphthalenedimethanol has a molecular weight of 188.22 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 2 . The topological polar surface area is 40.5 Ų . The complexity of the molecule is 161 .

Wissenschaftliche Forschungsanwendungen

Spirocyclic Compounds Synthesis : Naphthalene, as a masked conjugated diene, can be utilized in palladium-catalyzed 1,4-diarylation or 1,4-vinylarylation reactions. This process is effective for synthesizing valuable spirocyclic compounds with excellent regio- and diastereoselectivity (Zhou et al., 2020).

Formation of Porous Lanthanide Coordination Polymers : Studies have demonstrated methods to form 3D porous lanthanide coordination polymers with 1,4-naphthalenedicarboxylate and 4,4′-bipyridine. These have potential applications in photophysics, magnetism, and thermogravimetry (Zheng et al., 2005).

Applications in Electronics and Photosynthesis : Naphthalene diimides (NDIs) show promise in conducting thin films, molecular sensors, energy transfer, host-guest chemistry, and artificial photosynthesis (Bhosale, Jani, & Langford, 2008).

Supramolecular Chemistry and Medicinal Applications : Naphthalene diimides have potential in supramolecular chemistry, sensors, catalysis, and medicinal applications, but overcoming key obstacles is necessary for real-world applications (Kobaisi et al., 2016).

Production of Large Heterocycles : Oxidation of naphthalene diimides yields 1,4-diones, which can be converted into large heterocycles. These have potential applications in various fields (Maniam et al., 2016).

Antifungal and Antibacterial Agents : Novel nitrogen- and sulfur-containing hetero-1,4-naphthoquinones show potential as potent antifungal and antibacterial agents (Ibiş et al., 2011).

Multicolor Light Harvesting and Organic Solar Cells : Core-substituted naphthalenediimides (cNDIs) are promising for multicolor light harvesting, organic solar cells, and artificial photosystems, with applications in supramolecular n/p-heterojunctions (Sakai et al., 2010).

Rapid Chemical Sensing : A nanosensor system incorporating these compounds demonstrates rapid response times to strong acidity, making it useful for rapid chemical sensing in various applications (Li et al., 2019).

Wirkmechanismus

Mode of Action

As a chemical intermediate, it is primarily used in the synthesis of other compounds . Its interaction with biological targets, if any, and the resulting changes are currently unknown.

Result of Action

The molecular and cellular effects of 1,4-Naphthalenedimethanol’s action are currently unknown due to the lack of relevant studies . As a chemical intermediate, its primary use is in the synthesis of other compounds

Eigenschaften

IUPAC Name |

[4-(hydroxymethyl)naphthalen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6,13-14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKLGXVFNYYOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573822 | |

| Record name | (Naphthalene-1,4-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Naphthalenedimethanol | |

CAS RN |

57322-45-9 | |

| Record name | 1,4-Naphthalenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57322-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Naphthalene-1,4-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B25949.png)

![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)